molecular formula C24H28N4O B5182490 N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide

N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide

Cat. No.: B5182490
M. Wt: 388.5 g/mol
InChI Key: NELPNLQHTGFUAV-FCHUYYIVSA-N
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Description

N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl ring, a phenyl group, and a triazole ring

Properties

IUPAC Name

N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(25-22-16-8-7-15-21(22)20-13-5-2-6-14-20)23-18-28(27-26-23)17-9-12-19-10-3-1-4-11-19/h1-6,10-11,13-14,18,21-22H,7-9,12,15-17H2,(H,25,29)/t21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELPNLQHTGFUAV-FCHUYYIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)NC(=O)C3=CN(N=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)NC(=O)C3=CN(N=N3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and phenyl intermediates. These intermediates are then coupled with a triazole ring through a series of reactions that may include nucleophilic substitution, cyclization, and amide formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and response surface methodology can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1R,2S)-2-phenylcyclohexyl]-1-(3-phenylpropyl)triazole-4-carboxamide include other triazole derivatives and cyclohexyl-phenyl compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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